2-[(4-Methylphenoxy)methyl]piperidine hydrochloride
Description
2-[(4-Methylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative featuring a methyl-substituted phenoxy group attached to the piperidine ring via a methylene bridge. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.76 g/mol (as the hydrochloride salt). The compound is structurally characterized by a piperidine ring substituted at the 2-position with a (4-methylphenoxy)methyl group.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-5-7-13(8-6-11)15-10-12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBKUSMRYLFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050509-47-1 | |
| Record name | Piperidine, 2-[(4-methylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050509-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-methylphenol in the presence of a suitable base and solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4-Methylphenoxy)methyl]piperidine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-[(4-Methylphenoxy)methyl]piperidine hydrochloride and related compounds:
Notes:
- Positional isomerism: The position of the methyl group on the phenoxy ring (e.g., 2- vs. 4-methyl) alters steric and electronic interactions, impacting binding to biological targets .
- Molecular weight : Bulkier analogs (e.g., GZ-253B) exhibit higher molecular weights, which may limit blood-brain barrier penetration but improve target specificity .
Biological Activity
2-[(4-Methylphenoxy)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a 4-methylphenoxy group. This unique structure influences its interaction with biological targets, leading to various therapeutic effects.
The mechanism of action involves the compound's interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for regulating mood, cognition, and motor functions.
Key Biological Effects
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist at dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, possibly by promoting the survival of dopaminergic neurons and mitigating neurodegeneration.
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting a possible role in seizure management.
Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Dopamine Receptor Agonist | Modulates dopamine pathways; potential implications in neuropsychiatric disorders. |
| Neuroprotective Effects | Enhances neuronal survival; may reduce neurodegeneration. |
| Anticonvulsant Properties | Potential use in seizure management; similar compounds have shown efficacy. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring and phenoxy group can significantly alter biological activity. For instance, the introduction of different functional groups can enhance receptor affinity or selectivity.
Neuroprotective Effects
In a study examining the neuroprotective effects of similar compounds, researchers found that these substances could significantly enhance neuronal survival in models of neurodegeneration. The mechanism was linked to the activation of signaling pathways that promote cell survival and reduce apoptosis.
Anticonvulsant Activity Assessment
A comparative analysis was conducted on various piperidine derivatives to evaluate their anticonvulsant properties. The study revealed that certain structural modifications led to enhanced efficacy in seizure models, indicating that this compound may possess similar therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
